molecular formula C18H14ClN5O3 B11420685 N-(3-chloro-4-methoxyphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide

Cat. No.: B11420685
M. Wt: 383.8 g/mol
InChI Key: XYVAJUILHQULFO-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHOXYPHENYL)-2-{5-OXO-4H,5H-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-4-YL}ACETAMIDE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-2-{5-OXO-4H,5H-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-4-YL}ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the triazoloquinazoline core, which is synthesized from anthranilic acid. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to scale up the production process efficiently .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-CHLORO-4-METHOXYPHENYL)-2-{5-OXO-4H,5H-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-4-YL}ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H14ClN5O3

Molecular Weight

383.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(5-oxotriazolo[1,5-a]quinazolin-4-yl)acetamide

InChI

InChI=1S/C18H14ClN5O3/c1-27-15-7-6-11(8-13(15)19)21-16(25)10-23-17-9-20-22-24(17)14-5-3-2-4-12(14)18(23)26/h2-9H,10H2,1H3,(H,21,25)

InChI Key

XYVAJUILHQULFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=CN=NN3C4=CC=CC=C4C2=O)Cl

Origin of Product

United States

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